
2-Heptadecanone
Overview
Description
2-Heptadecanone (CAS: 2922-51-2) is a methyl ketone with the molecular formula C₁₇H₃₄O and a molecular weight of 254.45 g/mol. Structurally, it features a ketone group at the second carbon of a 17-carbon aliphatic chain. This compound is widely distributed in biological and industrial contexts:
- Biological Sources: It is emitted by gastric cancer cell lines (e.g., AGS and HGC-27) as a volatile organic compound (VOC) associated with carcinogenesis . It is also produced by nematode-infected insect cadavers (Galleria mellonella) as a potent ant deterrent, repelling species like Lasius niger .
- Industrial Contexts: this compound is generated during the co-pyrolysis of crude palm oil and polypropylene, where it constitutes a major aliphatic ketone , and in catalytic pyrolysis of date palm seeds .
- Ecological Roles: It is identified in floral essential oils (e.g., Nymphaea hybrida) and fungal melanins (Ochroconis spp.) .
Biochemical Analysis
Biochemical Properties
These are organic compounds in which a carbonyl group is bonded to two carbon atoms .
Molecular Mechanism
It is known that ketones, the class of compounds to which 2-Heptadecanone belongs, can undergo keto-enol tautomerization
Metabolic Pathways
It is known that this compound is a ketone, and ketones can undergo keto-enol tautomerization
Biological Activity
2-Heptadecanone, a long-chain ketone with the chemical formula CHO, has garnered attention for its potential biological activities. This compound is primarily noted for its roles in various biological systems, including its antimicrobial, anti-inflammatory, and plant growth-promoting properties. This article synthesizes recent research findings and case studies to provide a comprehensive overview of the biological activity associated with this compound.
This compound is classified as a volatile organic compound (VOC) and is characterized by its long carbon chain. Its structure contributes to its unique properties, making it of interest in various fields including food science, agriculture, and pharmacology.
Property | Value |
---|---|
Molecular Formula | CHO |
Molecular Weight | 270.46 g/mol |
Boiling Point | 305 °C |
Solubility | Insoluble in water |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. For instance, it has been identified as a constituent of certain essential oils that demonstrate effectiveness against various pathogens. A study highlighted its role in inhibiting the growth of Candida albicans, a common fungal pathogen, suggesting potential applications in antifungal treatments .
Additionally, in the context of plant health, this compound has been detected as a volatile organic compound emitted by wheat plants under pathogen attack. This emission can serve as a signaling mechanism to trigger defense responses in neighboring plants .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been documented. In various studies involving plant extracts containing this compound, significant reductions in inflammatory markers were observed. This suggests that this compound could be beneficial in developing natural anti-inflammatory agents .
Plant Growth Promotion
In agricultural applications, this compound has shown promise as a plant growth stimulator. It is believed to enhance root development and overall plant vigor when applied to crops. The mechanisms behind this activity may involve the modulation of phytohormones or the enhancement of nutrient uptake .
Case Studies and Research Findings
- Antifungal Activity : A study conducted on Mexican propolis indicated that extracts containing this compound effectively inhibited C. albicans proliferation. The methodology involved disk diffusion assays to measure inhibition zones, demonstrating significant antifungal potential .
- Volatile Emission in Wheat : Research on wheat varieties inoculated with pathogens revealed that this compound was emitted at specific intervals post-inoculation (7 days post-inoculation), indicating its role in plant defense mechanisms against fungal infections .
- Chemical Analysis : Gas chromatography-mass spectrometry (GC-MS) analysis of plant extracts has consistently identified this compound among other bioactive compounds, underscoring its relevance in phytochemical studies .
Scientific Research Applications
Chemical Ecology
Role as a Semiochemical
2-Heptadecanone is identified as a semiochemical that mediates interactions among organisms, particularly in insect pheromone research. Insects utilize this compound to communicate and influence behavior through olfactory signals. As a pheromone component, it interacts with specific olfactory receptors, triggering behavioral responses such as mating or territorial signaling.
Biomarker Research
Volatile Organic Compound (VOC) Analysis
Recent studies have highlighted the potential of this compound as a biomarker in medical diagnostics. For instance, research on gastric cancer cell lines demonstrated that the presence of this compound correlates with metabolic changes in cancerous cells. Gas chromatography-mass spectrometry (GC-MS) was employed to analyze the volatilomic signatures of these cells, revealing that this compound is produced in higher quantities in certain cancer states . This positions this compound as a promising candidate for non-invasive cancer diagnostics.
Material Science
Precursor in Synthesizing Carbon Nitride Materials
In material science, this compound serves as a precursor for synthesizing carbon nitride materials. These materials are gaining attention for their applications in photonic devices and photocatalysis. The unique properties of carbon nitride derived from this compound enhance its effectiveness in energy conversion processes.
Flavoring and Fragrance Industry
Use in Aroma Compounds
this compound is also utilized in the flavoring and fragrance industry due to its pleasant aroma profile. It is found in various food products and is associated with the aroma of white bread. Its application extends to cosmetic products where it contributes to scent formulations .
Summary Table of Applications
Case Studies
-
Gastric Cancer Volatilomics Study
A study investigating the volatilomic signatures of AGS and SNU-1 gastric cancer cell lines identified this compound among other volatiles produced by altered metabolism. This study emphasizes the role of volatile compounds as potential biomarkers for cancer diagnosis . -
Insect Pheromone Research
Research on insect pheromones has demonstrated how this compound functions as a key component influencing mating behaviors among specific species. Its ability to trigger olfactory responses showcases its significance in ecological interactions.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 2-Heptadecanone, and how can purity be validated?
- Methodological Answer : this compound is synthesized via oxidation of 2-heptadecanol using pyridinium chlorochromate (PCC) in dichloromethane under reflux, yielding ~64% after purification via flash chromatography . Purity validation requires a combination of analytical techniques:
- Infrared Spectroscopy (IR) : Confirm carbonyl absorption at 1712 cm⁻¹.
- Mass Spectrometry (EIMS) : Molecular ion peak at m/z 254 (C₁₇H₃₄O⁺•) and fragment patterns (e.g., m/z 85, 71, 43).
- ¹H-NMR : Distinct signals at δ 2.41 ppm (t, J=7.4 Hz, 2H) and δ 2.13 ppm (s, 3H) for the ketone group .
Q. Which analytical techniques are most effective for identifying and quantifying this compound in environmental or biological samples?
- Methodological Answer :
- Gas Chromatography-Mass Spectrometry (GC-MS) : Optimal for separation and quantification, with Cold-EI enhancing molecular ion detection (e.g., m/z 254 as base peak) to distinguish homologues in complex matrices like oxidized paraffins .
- Cold-EI Mass Spectrometry : Provides high-resolution data for structural confirmation, particularly in mixtures with homologous 2-ketones (e.g., C₁₂–C₄₂) .
- Calibration Curves : Quantify concentrations using standards (e.g., 1.4 ng/μl in nematode-infected insect cadavers) .
Advanced Research Questions
Q. How do seasonal variations in this compound concentrations correlate with anthropogenic activities, and what statistical methods address data discrepancies?
- Methodological Answer :
- Environmental Monitoring : In Northern Africa, this compound levels increased by 35% during winter (November–December), correlating with temperature drops (4.5°C) and wind-driven combustion aerosols (e.g., residential heating) .
- Data Contradiction Analysis : Use multivariate regression to resolve conflicts (e.g., no correlation with elemental carbon but strong correlation with As/K⁺ in night samples). Principal Component Analysis (PCA) can isolate combustion vs. biogenic sources .
Q. What experimental approaches elucidate the role of this compound in interspecies communication?
- Methodological Answer :
- Behavioral Bioassays : Test ant deterrent effects using dual-choice assays (e.g., this compound reduces ant presence by 60% compared to controls) .
- Electrophysiology : Record antennal responses in parasitoid wasps (e.g., Campoletis chlorideae) to validate pheromone activity .
- Molecular Dynamics Simulations : Model receptor binding to predict interaction mechanisms with insect olfactory proteins.
Q. How do homologous 2-ketones in complex mixtures affect the accuracy of mass spectrometry-based identification?
- Methodological Answer :
- Homologue Interference : In oxidized paraffinic samples, homologous 2-ketones (C₁₂–C₄₂) produce overlapping fragments (e.g., [M-CH₃]⁺ and [M-H₂O]⁺).
- Resolution Strategies :
- High-Resolution MS (HRMS) : Differentiate using exact mass (e.g., C₁₇H₃₄O = 254.2610 Da).
- Retention Index Calibration : Align GC elution times with known standards .
Q. Data Analysis and Experimental Design Considerations
- Contradictory Findings : When this compound sources conflict (e.g., biogenic vs. anthropogenic), employ isotopic tracing (δ¹³C analysis) or spatial sampling grids to map emission hotspots .
- Mixed-Methods Frameworks : For ecological studies, combine quantitative GC-MS data with qualitative behavioral observations using PICO(T) (Population: insects; Intervention: pheromone exposure; Comparison: controls; Outcome: deterrent efficacy) .
Comparison with Similar Compounds
2-Heptadecanone belongs to the methyl ketone family, characterized by a ketone group at the second carbon. Below is a comparative analysis with structurally analogous compounds:
Structural and Functional Similarities
A. Ant Deterrence
- This compound exhibits stronger deterrent effects on ants (Lasius niger) compared to hexadecanal. In bioassays, ants visited control solutions 6.8× more often than this compound-spiked solutions, with synergistic effects when combined with hexadecanal .
- Shorter-Chain Ketones (e.g., 2-Pentanone): Primarily associated with metabolic byproducts in cancer cells but lack documented roles in insect behavior .
B. Cancer Biomarker Potential
- This compound and 2-Pentadecanone are elevated in gastric cancer cells (AGS and HGC-27), suggesting their utility as VOC biomarkers .
- 2-Pentanone: While abundant in cancer cells, its high volatility limits its persistence in environmental or archaeological contexts .
C. Industrial Production
- This compound is a major product in pyrolysis processes (e.g., palm oil-polypropylene co-pyrolysis), where ketone yields decrease with increasing polypropylene content .
- 2-Tridecanone and 2-Pentadecanone are minor components in similar processes, emphasizing the influence of chain length on thermal degradation pathways .
Physical and Chemical Properties
Table 2: Comparative Properties of Methyl Ketones
Property | 2-Pentanone | 2-Heptanone | 2-Nonanone | This compound |
---|---|---|---|---|
Molecular Weight | 86.13 g/mol | 114.19 g/mol | 142.24 g/mol | 254.45 g/mol |
Volatility | High | Moderate | Low | Very Low |
Persistence | Low | Moderate | High | Very High |
Key Applications | Cancer VOC | Adipocyte | Cancer VOC | Ant deterrent, |
biomarker | metabolism | biomarker | pyrolysis product |
- Volatility: Shorter-chain ketones (e.g., 2-Pentanone) evaporate rapidly, whereas this compound’s long chain enhances environmental persistence, making it detectable in sediments and industrial residues .
Properties
IUPAC Name |
heptadecan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(2)18/h3-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTCXPXLRKTHAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6075061 | |
Record name | 2-Heptadecanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6075061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White flakes; [Sigma-Aldrich MSDS], Solid | |
Record name | 2-Heptadecanone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10866 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | 2-Heptadecanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031040 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
318.00 to 320.00 °C. @ 760.00 mm Hg | |
Record name | 2-Heptadecanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031040 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2922-51-2 | |
Record name | 2-Heptadecanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2922-51-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Heptadecanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002922512 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Heptadecanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6075061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-HEPTADECANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01M5W012RI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2-Heptadecanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031040 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
48 °C | |
Record name | 2-Heptadecanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031040 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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